molecular formula C11H13N3 B3024897 4-(Piperazin-1-yl)benzonitrile CAS No. 68104-63-2

4-(Piperazin-1-yl)benzonitrile

Cat. No. B3024897
CAS RN: 68104-63-2
M. Wt: 187.24 g/mol
InChI Key: DJJNYEXRPRQXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-yl)benzonitrile is a chemical compound derived from piperazine, a cyclic amine, and benzonitrile, a nitrile. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. 4-(Piperazin-1-yl)benzonitrile is used in a variety of applications, including drug synthesis and research, and has been studied for its biological activity.

Scientific Research Applications

Antiviral Properties

4-(Piperazin-1-yl)benzonitrile derivatives have been studied for their antiviral properties, particularly against Hepatitis C Virus (HCV). One derivative, identified as L0909, demonstrated significant inhibitory activity against HCV, acting at the virus entry stage. This compound was found to be orally available, long-lasting, and exhibited low toxicity in vivo, indicating its potential as a promising HCV entry inhibitor (Jiang et al., 2020).

Antimalarial Activities

Another area of research is in the development of antimalarial drugs. New amodiaquine (AQ) analogs containing 4-[(4-(7-chloroquinolin-4-yl)piperazin-1-yl)methyl]benzonitrile demonstrated significant antiplasmodial activity. These compounds were tested in vitro and in vivo, showing high suppression rates in Plasmodium berghei-infected mice and a higher survival time than the control group, indicating their potential as replacements for common 4-aminoquinoline class drugs (Tahghighi et al., 2019).

Antimicrobial and Antiviral Compounds

Research on new urea and thiourea derivatives of piperazine doped with febuxostat has shown promising antiviral and antimicrobial activities. These compounds, which include 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides, have been effective against Tobacco mosaic virus (TMV) and various microbial strains, indicating their potential in antiviral and antimicrobial applications (Reddy et al., 2013).

Anti-Tubercular Activity

Compounds containing 4-(Piperazin-1-yl)benzonitrile derivatives have also been explored for their anti-tubercular activity. Novel ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives were synthesized and showed effective inhibitory activity against Mycobacterium tuberculosis strains, with some compounds demonstrating non-toxicity to mouse macrophage cell lines (Naidu et al., 2016).

properties

IUPAC Name

4-piperazin-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJNYEXRPRQXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987576
Record name 4-(Piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)benzonitrile

CAS RN

68104-63-2
Record name 4-(1-Piperazinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68104-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(piperazin-1-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Potassium carbonate (20.7 g, 0.15 mol) was added to a solution of 4-fluorobenzonitrile (12.1 g, 0.1 mol) and piperazine (25.8 g, 0.3 mol) in dimethylsulfoxide (75 ml) and heated at 95° C. for 20 hours. The reaction was cooled and poured into water (1100 ml) and extracted into dichloromethane (4×400 ml). The organic solution was dried and the solvent removed in vacuo to yield 4-cyanophenylpiperazine (17.5 g, 93.6% yield):
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
1100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Piperazin-1-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(Piperazin-1-yl)benzonitrile
Reactant of Route 4
4-(Piperazin-1-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(Piperazin-1-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(Piperazin-1-yl)benzonitrile

Citations

For This Compound
32
Citations
X Jiang, J Tan, Y Wang, J Chen, J Li… - Journal of Medicinal …, 2020 - ACS Publications
Although the direct-acting antivirals revolutionized the hepatitis C virus (HCV) infection treatment in the last decade, more efforts are needed to reach the elimination of HCV in the …
Number of citations: 10 pubs.acs.org
A Tahghighi, S Aghaee, E Bakhteari… - Journal of …, 2022 - World Scientific
According to the antimicrobial activity of 1,3,4-thiadiazole compounds, a new series of derivatives was synthesized from the reaction of 5-nitro heteroaryl-1,3,4-thiadiazole with …
Number of citations: 1 www.worldscientific.com
FJ Urban, BG Anderson, MA Stewart… - … Process Research & …, 1999 - ACS Publications
… A solution of 2-fluoro-4-piperazin-1-yl-benzonitrile 5b (40.6 g, 0.198 mol) and ketone 8 (50 g, 0.247 mol) in methylene chloride (300 mL) was added over five min, and the reaction was …
Number of citations: 7 pubs.acs.org
A Tahghighi, FR Marznaki, F Kobarfard… - European journal of …, 2011 - Elsevier
In order to optimize the antileishmanial activity of piperazinyl-linked 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles, we synthesized a series of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with …
Number of citations: 67 www.sciencedirect.com
D Pancechowska-Ksepko, K Spalińska… - … , Sulfur, and Silicon …, 2008 - Taylor & Francis
In search of antibacterial agents new 4-phenylpiperazine derivatives were obtained. Their structures include some heterocyclic (thiazole, oxadiazole, piperazine, and benzimidazole) …
Number of citations: 9 www.tandfonline.com
T Liu, Z Weng, X Dong, L Chen, L Ma, S Cen, N Zhou… - PloS one, 2013 - journals.plos.org
By using a fragment-assembly strategy and bioisosteric-replacement principle, a series of novel piperazine derivatives were designed, synthesized, and evaluated for their cellular target…
Number of citations: 22 journals.plos.org
W You, J Pang - Biomedical Chromatography, 2021 - Wiley Online Library
CC‐92480 is a cereblon E3 ubiquitin ligase modulating drug with potent antimyeloma activity. In this study, we developed a sensitive UHPLC–MS/MS method for the determination of …
A Volobueva, A Egorova, A Galochkina, S Ekins… - Molecules, 2020 - mdpi.com
Coxsackieviruses type B are one of the most common causes of mild upper respiratory and gastrointestinal illnesses. At the time of writing, there are no approved drugs for effective …
Number of citations: 7 www.mdpi.com
BE Blass, R Gao, KM Blattner, JC Gordon… - Medicinal Chemistry …, 2021 - Springer
… The title compound was prepared according to the procedure for 2-(4-(2-(4,4-diethyl-5-oxotetrahydrofuran-2-yl)ethyl)piperazin-1-yl)benzonitrile (9q), except 4-piperazin-1-yl-benzonitrile …
Number of citations: 4 link.springer.com
NP Karche, M Bhonde, N Sinha, G Jana… - Bioorganic & medicinal …, 2020 - Elsevier
The exploitation of GLU988 and LYS903 residues in PARP1 as targets to design isoquinolinone (I & II) and naphthyridinone (III) analogues is described. Compounds of structure I have …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.